2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound “2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings including a pyrazolo[3,4-d]pyrimidin-4-yl ring, a 2,4-dimethylphenyl group, a thio group, a 2-(trifluoromethyl)phenyl group, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the acetamide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Scientific Research Applications
Scientific Research Applications of Pyrazolo[3,4-d]pyrimidine Derivatives
Radiosynthesis for PET Imaging
Pyrazolo[1,5-a]pyrimidineacetamides, closely related to the requested chemical structure, have been synthesized and evaluated as selective ligands for the translocator protein (18 kDa) for use in Positron Emission Tomography (PET) imaging. These compounds, including DPA-714, have been developed for in vivo imaging of neuroinflammatory processes, showcasing their potential in neurological research and diagnostics (Dollé et al., 2008).
Antimicrobial Activity
Some derivatives of the pyrazolo[3,4-d]pyrimidine class have shown significant antimicrobial properties. Specifically, compounds synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been evaluated and found to exhibit antimicrobial activities, highlighting their potential utility in developing new antimicrobial agents (Bondock et al., 2008).
Neuroinflammation Research
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and biologically evaluated for their affinity to bind the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker for neuroinflammatory processes. Such compounds, including fluoroalkyl- and fluoroalkynyl- analogues, have shown subnanomolar affinity for TSPO, affirming their relevance in studying neuroinflammation and potential as PET radiotracers (Damont et al., 2015).
Antitumor Activity
Research on 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against human breast adenocarcinoma cell lines has identified compounds with mild to moderate antitumor activity, showcasing the potential of these derivatives in cancer research (El-Morsy et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5OS/c1-13-7-8-18(14(2)9-13)30-20-15(10-28-30)21(27-12-26-20)32-11-19(31)29-17-6-4-3-5-16(17)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFRLJRTTLWYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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